Dichlorodenafil

Synthetic Chemistry Forensic Chemistry Structural Elucidation

Forensic and regulatory laboratories face critical challenges distinguishing Dichlorodenafil from co-eluting PDE5 analogues in complex supplement matrices. This certified reference standard provides the definitive solution through its unique (Z)-1,2-dichlorovinyl moiety, delivering a distinct isotopic pattern, retention time, and MS fragmentation profile unattainable with sildenafil or chlorodenafil. • Enables unequivocal identification in LC-HRMS multi-analyte screening methods • Establishes system suitability, LOD/LOQ for FDA and customs compliance testing • Confirms structure of this documented illegal adulterant for evidentiary purposes

Molecular Formula C19H20Cl2N4O2
Molecular Weight 407.295
CAS No. 1446089-84-4
Cat. No. B592496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorodenafil
CAS1446089-84-4
Synonyms5-[5-[(1Z)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
Molecular FormulaC19H20Cl2N4O2
Molecular Weight407.295
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=CCl)Cl)OCC)C
InChIInChI=1S/C19H20Cl2N4O2/c1-4-6-14-16-17(25(3)24-14)19(26)23-18(22-16)12-9-11(13(21)10-20)7-8-15(12)27-5-2/h7-10H,4-6H2,1-3H3,(H,22,23,26)/b13-10-
InChIKeyVMGSRGGXUFBMAP-RAXLEYEMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorodenafil: Potent PDE5 Inhibitor Analogue


Dichlorodenafil (CAS 1446089-84-4) is a synthetic pyrazolo[4,3-d]pyrimidin-7-one compound that functions as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) . It is a direct structural analogue of the well-characterized PDE5 inhibitor sildenafil, with the key modification being the replacement of the sulfonyl-N-methylpiperazine group with a dichlorovinyl moiety [1]. This unapproved analogue has been identified as an illicit adulterant in dietary supplements and is primarily utilized as an analytical reference standard in forensic, toxicological, and pharmaceutical research [2][3].

Product Class
Analytical Reference Standard
Target Analyte
Illicit PDE5 Inhibitor Adulterant
Key Workflow
Forensic LC-MS / HRMS Method Development

Why Dichlorodenafil Is Irreplaceable in Analytical Labs


The substitution of Dichlorodenafil with any other PDE5 inhibitor, including its parent compound sildenafil, or closely related analogues like chlorodenafil and hydroxychlorodenafil, will result in critical analytical failures. This is because these compounds possess unique and distinct physicochemical properties that dictate their behavior in separation and detection systems. Specifically, the presence of a (Z)-1,2-dichlorovinyl moiety [1] confers a unique isotopic pattern, a distinct retention time in chromatographic systems [2], and a characteristic fragmentation pattern in mass spectrometry [3], none of which are shared by its analogues. Furthermore, as an unapproved substance, the acquisition of a certified, analytically validated reference standard of Dichlorodenafil is a regulatory requirement for the definitive identification and accurate quantification of this specific adulterant in complex sample matrices [4].

Target Standard
Potential Substitute
Dichlorodenafil
Sildenafil
(Z)-1,2-dichlorovinyl moiety
Sulfonyl-piperazine group; distinct RT and isotopic pattern
Unique M, M+2, M+4 MS cluster
Monomeric MS pattern; may co-elute or mask target signal
Dichlorodenafil
Chlorodenafil
Two chlorine atoms (diCl)
One chlorine atom; distinct M+2 cluster intensity and RT
Unapproved, no pharmacopeial monograph
Related analogue; structural variation limits direct MS quantification

Dichlorodenafil: Analytical Differentiation Evidence


Unique Dichlorovinyl Moiety Confirmation

Dichlorodenafil possesses a unique (Z)-1,2-dichlorovinyl group, which is absent in sildenafil and most other analogues. The structure has been confirmed through an efficient, published synthetic route, providing regulatory bodies with a method to produce authentic reference standards [1]. This contrasts with sildenafil, which contains a sulfonyl-N-methylpiperazine group at the equivalent position on the core scaffold [2].

Structural Attribution
Class-level inference
Target: (Z)-1,2-dichlorovinyl group
Comparator: N-methylpiperazine-1-sulfonyl group (Sildenafil)
Unique analytical signatures for method development
Confirmed by 1H/13C-NMR and HRMS
Synthetic Chemistry Forensic Chemistry Structural Elucidation

Unique LC-HRMS Retention Time

Dichlorodenafil exhibits a unique retention time (RT) that allows it to be fully resolved from other structurally related sildenafil analogues in a validated method for the simultaneous screening of 39 PDE5 inhibitors [1]. The extracted ion chromatograms (EICs) clearly show baseline separation of Dichlorodenafil (compound 22) from closely related analogues such as chlorodenafil (19), nitrodenafil (20), hydroxychlorodenafil (18), and nor-neosildenafil (21) [1].

Chromatographic Resolution
Head-to-head
Baseline separation from 38 other PDE5i analytes in UHPLC-HRMS panel
Supports unambiguous identification in complex mixtures
No co-elution with chlorodenafil, nitrodenafil, or vardenafil
Analytical Method Validation LC-HRMS Adulterant Screening

Distinctive HRMS Isotopic Signature

The presence of two chlorine atoms in the dichlorovinyl group provides Dichlorodenafil with a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of 35Cl and 37Cl isotopes [1]. This pattern is absent in the spectra of sildenafil and other analogues that do not contain two chlorine atoms (e.g., chlorodenafil contains only one chlorine) [1]. High-resolution mass spectrometry (HRMS) leverages this unique isotopic signature to definitively identify Dichlorodenafil, even in the presence of co-extracted matrix interferences [2].

Mass Spec Confirmation
Class-level inference
Distinctive M, M+2, M+4 isotopic cluster (2 Cl atoms)
High-confidence confirmatory identification
Differentiates from sildenafil (no Cl) and chlorodenafil (1 Cl)
Forensic Toxicology Mass Spectrometry Adulterant Identification

Regulatory Need for an Authentic Standard

Dichlorodenafil has been identified and isolated as an illegal additive in dietary supplements marketed for erectile dysfunction [1]. Consequently, its procurement as an authenticated reference standard is mandated for regulatory and quality control laboratories. The development of an efficient synthesis for Dichlorodenafil was specifically undertaken to provide such agencies with 'ready access to authentic standard samples ... to aid in their mission to protect the public from unapproved and potentially harmful ... analogues' [1]. Unlike the approved drug sildenafil, no pharmacopeial monograph exists for Dichlorodenafil, making the availability of a high-purity, independently synthesized standard a critical resource for laboratories.

Regulatory Compliance
Data to verify
Mandated for definitive identification in adulterated supplements
Essential for forensic evidence standards
No pharmacopeial monograph exists; certified standard required
Regulatory Science Forensic Chemistry Reference Material

Dichlorodenafil: Research and Industrial Applications


UHPLC-HRMS Reference Standard

The unique retention time and isotopic signature of Dichlorodenafil, as demonstrated in validated multi-analyte LC-HRMS methods [1], make it an essential reference standard for developing and validating analytical methods for the simultaneous screening of PDE5 inhibitor analogues. A high-purity standard of Dichlorodenafil is required to establish system suitability parameters, determine limits of detection (LOD) and quantification (LOQ), and ensure accurate identification in complex matrices such as dietary supplements and biological fluids [1].

Illicit Adulterant Confirmation

As a documented illegal additive in non-prescription supplements [2], the procurement of a certified Dichlorodenafil reference standard is a non-negotiable step for forensic and regulatory laboratories (e.g., FDA, customs agencies). This compound enables the definitive confirmation of this specific, unapproved substance's presence in seized materials, providing the analytical evidence required for legal action and public health protection [2].

Certified Impurity Standard Synthesis

The efficient and published synthetic route to Dichlorodenafil [2] can be leveraged by pharmaceutical chemical manufacturers and contract research organizations (CROs) to produce custom-synthesized, high-purity batches of the compound. These batches serve as certified impurity standards for quality control (QC) release testing of sildenafil API and drug products, ensuring that this potentially toxic analogue is not present as a synthetic byproduct or contaminant.

In Vitro PDE5 SAR Studies

As a potent and selective PDE5 inhibitor , Dichlorodenafil is a valuable tool compound for academic and pharmaceutical researchers exploring the structure-activity relationships (SAR) of pyrazolopyrimidinone-based PDE5 inhibitors. Its unique (Z)-1,2-dichlorovinyl substitution [3] provides a distinct chemical space for probing PDE5 enzyme binding kinetics and selectivity compared to approved drugs like sildenafil, tadalafil, and vardenafil .

Application
Selection Property
Validation Focus
LC-HRMS Method Development
Unique retention time and isotopic signature
System suitability and matrix effects
Forensic Adulterant Identification
High-purity certified standard
Regulatory compliance and evidence standards
API QC Impurity Analysis
Synthetic accessibility and purity profile
Toxicological risk mitigation in batch release
PDE5 Inhibition Pathway Study
Dichlorovinyl group probe for SAR
Enzyme kinetics and selectivity profiling assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dichlorodenafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.